molecular formula C10H14N2O4S B1342432 2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid CAS No. 723278-39-5

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid

Cat. No.: B1342432
CAS No.: 723278-39-5
M. Wt: 258.3 g/mol
InChI Key: HURLAKSDAZFWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid is a synthetic organic compound with the molecular formula C10H14N2O4S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid typically involves the reaction of 2-amino-5-thiazoleacetic acid with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the tert-butoxycarbonyl (Boc) protecting group on the amino group of the thiazole ring. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidine derivatives.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are employed to remove the Boc group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic acid
  • 2-(tert-Butoxycarbonylamino)thiazole-4-yl)acetic acid

Uniqueness

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-8-11-5-6(17-8)4-7(13)14/h5H,4H2,1-3H3,(H,13,14)(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURLAKSDAZFWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609146
Record name {2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-5-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723278-39-5
Record name {2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-5-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.